molecular formula C34H36ClN7O3S2 B12383700 Anticancer agent 134

Anticancer agent 134

Cat. No.: B12383700
M. Wt: 690.3 g/mol
InChI Key: OGCMKHUWVRQLLP-MHZLTWQESA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anticancer agent 134 typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like ethanol and catalysts such as potassium carbonate. Microwave irradiation has also been employed to enhance the reaction efficiency and yield .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to achieve consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Anticancer agent 134 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxadiazole derivatives, which retain the core structure of this compound but exhibit different biological activities .

Scientific Research Applications

Anticancer agent 134 has been extensively studied for its applications in various fields:

    Chemistry: Used as a building block for synthesizing other biologically active compounds.

    Biology: Studied for its effects on cellular processes and its potential to inhibit cancer cell proliferation.

    Medicine: Investigated as a potential therapeutic agent for treating different types of cancer, including breast, lung, and colon cancers.

    Industry: Utilized in the development of new anticancer drugs and formulations

Mechanism of Action

The mechanism of action of Anticancer agent 134 involves the inhibition of key enzymes and proteins that are essential for cancer cell survival and proliferation. It targets enzymes such as thymidylate synthase, histone deacetylase, and topoisomerase II, leading to the disruption of DNA synthesis and repair, ultimately causing cancer cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Anticancer agent 134 stands out due to its high selectivity towards cancer cells and its ability to inhibit multiple targets simultaneously. This multi-target approach enhances its efficacy and reduces the likelihood of drug resistance compared to other similar compounds .

Properties

Molecular Formula

C34H36ClN7O3S2

Molecular Weight

690.3 g/mol

IUPAC Name

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propyl]acetamide

InChI

InChI=1S/C34H36ClN7O3S2/c1-20-21(2)46-34-31(20)32(23-13-15-24(35)16-14-23)38-27(33-40-39-22(3)42(33)34)19-30(43)36-17-8-18-37-47(44,45)29-12-7-9-25-26(29)10-6-11-28(25)41(4)5/h6-7,9-16,27,37H,8,17-19H2,1-5H3,(H,36,43)/t27-/m0/s1

InChI Key

OGCMKHUWVRQLLP-MHZLTWQESA-N

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C6=CC=C(C=C6)Cl)C

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C6=CC=C(C=C6)Cl)C

Origin of Product

United States

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